

Technical Profile: trans-3-Chloroacrylic Acid

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Compound of Interest

Compound Name: *trans-3-Chloroacrylic acid*

CAS No.: 625-40-1

Cat. No.: B1221928

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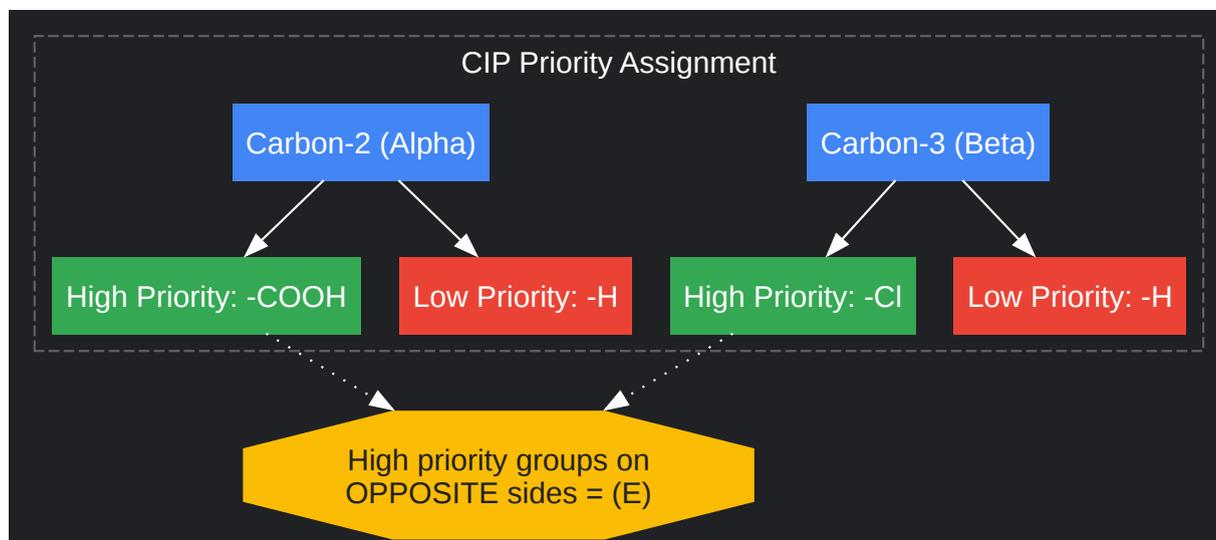
Nomenclature, Synthesis, and Validation Standards Part 1: Nomenclature & Stereochemical Logic[2]

While "**trans-3-chloroacrylic acid**" is the common trade name, it is chemically ambiguous in complex substituted systems. The rigorous IUPAC designation is (2E)-3-chloroprop-2-enoic acid.[2][4]

The Cahn-Ingold-Prelog (CIP) Priority Determination

To validate the stereochemistry, one must apply CIP priority rules to the alkene substituents.[2]

- Carbon 2 (Alpha): The carboxylic acid group (-COOH) has higher priority than Hydrogen (-H) based on atomic number of the first point of difference (Oxygen vs. Hydrogen).[2]
- Carbon 3 (Beta): Chlorine (-Cl) has higher priority than Hydrogen (-H) based on atomic number (17 vs. 1).[2]
- Configuration: The high-priority groups (-COOH and -Cl) are on opposite sides of the double bond.[2] Thus, the configuration is (E) (from German entgegen, opposite).



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Figure 1: Logical flow for assigning the (E) stereodescriptor to **trans-3-chloroacrylic acid**.

Part 2: Physicochemical Profile[1][2][4]

Data summarized below represents the purified trans isomer. Note the distinct melting point compared to the cis isomer (~63 °C), which is the primary indicator of isomeric purity.

Property	Value	Context
IUPAC Name	(2E)-3-chloroprop-2-enoic acid	Official designation
CAS Number	2345-61-1	Specific to trans isomer
Molecular Formula	C ₃ H ₃ ClO ₂	MW: 106.51 g/mol
Melting Point	84 – 86 °C	Cis isomer melts at ~63 °C
pKa	3.65	Stronger acid than acrylic acid (pKa 4.[1][2][4][5][6]25) due to inductive effect of Cl
Solubility	Soluble in water, ethanol, ether	Recrystallizable from water or benzene
Appearance	White to beige crystalline flakes	Hygroscopic

Part 3: Synthesis & Purification Protocol

Objective: Isolate high-purity (E)-3-chloroprop-2-enoic acid. Challenge: Direct hydrochlorination of propiolic acid often yields a mixture of cis (Z) and trans (E) isomers, or predominantly cis due to anti-addition kinetics.[2] The protocol below utilizes thermodynamic equilibration and solubility differences to isolate the trans isomer.

Reagents

- Propiolic acid (Propynoic acid)[2]
- Hydrochloric acid (conc. 37%)[2]
- Solvent for recrystallization: Benzene (traditional) or Water (greener alternative).[2]

Workflow

- Hydrochlorination: Dissolve propiolic acid in concentrated HCl. Heat to reflux (approx. 100°C) for 4–6 hours. Note: High temperature favors thermodynamic equilibration to the more stable trans isomer.

- Concentration: Evaporate the solution under reduced pressure to remove excess HCl and water. A solid residue (crude mixture of isomers) will remain.
- Isomer Separation (Critical Step):
 - The trans isomer is significantly less soluble in cold non-polar solvents than the cis isomer.
 - Dissolve the crude solid in a minimum amount of boiling benzene (or hot water).
 - Allow to cool slowly to room temperature, then to 4°C.
- Filtration: The trans isomer crystallizes out first. Filter the crystals and wash with cold solvent.
- Drying: Dry in a vacuum desiccator over P₂O₅.



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Figure 2: Synthetic workflow emphasizing the purification step to resolve the (E) isomer.

Part 4: Validation (Self-Validating System)

To ensure the isolated product is indeed the trans isomer and not the cis isomer, you must perform ¹H NMR spectroscopy. The coupling constant (

) between the vinylic protons is the definitive "self-validating" metric.

¹H NMR Criteria (CDCl₃ or DMSO-d₆)[2]

- Signal A (Alpha-H): Doublet, typically

6.0 – 6.5 ppm.[2]

- Signal B (Beta-H): Doublet, typically

7.0 – 7.5 ppm (deshielded by Cl).[2]

- Coupling Constant (

):

- Trans (E):

(Large coupling).[2]

- Cis (Z):

(Small coupling).[2]

Pass/Fail Metric: If your

value is < 10 Hz, you have isolated the cis isomer. Recrystallize again.

Part 5: Applications in Drug Development

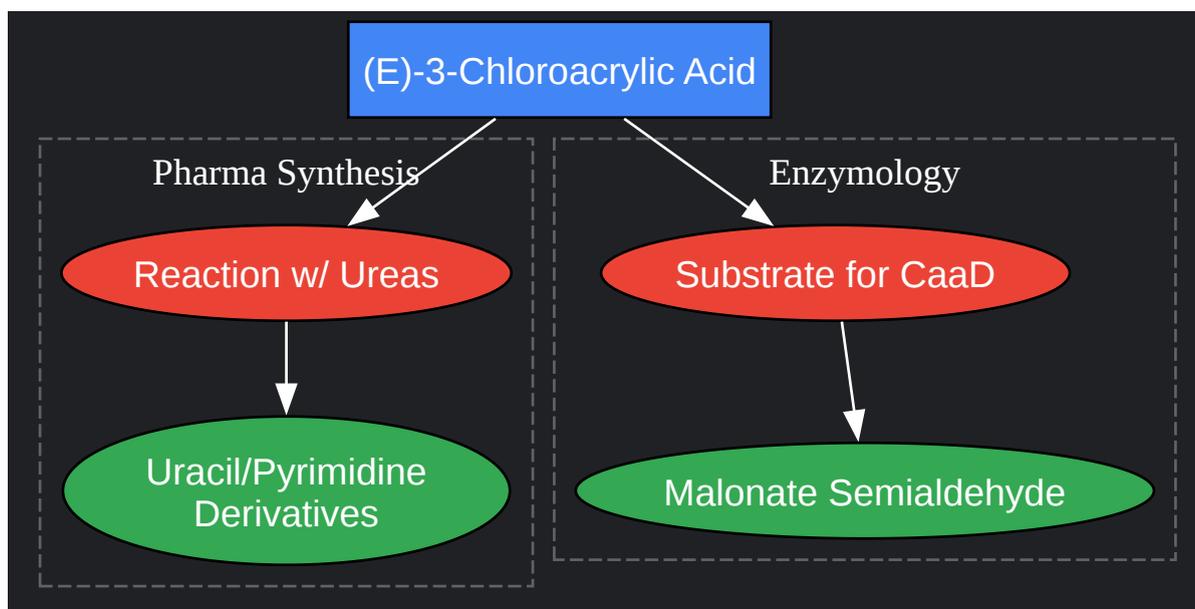
Heterocycle Synthesis (Pyrimidine Scaffolds)

trans-3-Chloroacrylic acid is a potent dielectrophile.[2] It reacts with amidines or ureas to form pyrimidine derivatives, which are foundational scaffolds in oncology (e.g., fluorouracil analogs).

Enzymology & Metabolic Probes

This molecule serves as a specific substrate probe for CaaD (**trans-3-chloroacrylic acid** dehalogenase).[2][7]

- Mechanism: CaaD converts the trans isomer into malonate semialdehyde via a hydration-dependent mechanism.
- Utility: Researchers use this to study bacterial biodegradation pathways of halogenated environmental pollutants (e.g., 1,3-dichloropropene).[2][7]



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Figure 3: Key application pathways in synthesis and biochemistry.[2]

Part 6: Safety & Handling

- Hazards: Corrosive. Causes severe skin burns and eye damage (H314).[3]
- Storage: Store at room temperature (15-25°C). Keep container tightly closed. Moisture sensitive.
- PPE: Nitrile gloves, safety goggles, and face shield are mandatory. Handle in a chemical fume hood.

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